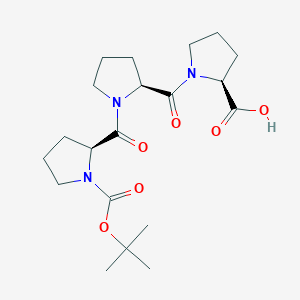![molecular formula C15H13N5O3 B14678641 4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid CAS No. 31419-62-2](/img/structure/B14678641.png)
4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid, also known as pteroic acid, is a compound that belongs to the family of pteridines. It is a key intermediate in the biosynthesis of folic acid, which is essential for various cellular processes, including DNA synthesis and repair. The compound has a molecular formula of C14H12N6O3 and a molecular weight of 312.28 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid typically involves the condensation of 2-amino-4-oxo-6-formylpteridine with 4-aminobenzoic acid. The reaction is carried out in the presence of a suitable condensing agent, such as diethylphosphorocyanidate (DEPC), under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. The product is then purified using techniques like crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various pteridine derivatives, which have applications in medicinal chemistry and biochemistry .
Applications De Recherche Scientifique
4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of folic acid and its derivatives.
Biology: Plays a role in the study of folate metabolism and its impact on cellular processes.
Medicine: Investigated for its potential in developing antifolate drugs for cancer therapy.
Industry: Used in the production of folic acid supplements and fortified foods.
Mécanisme D'action
The compound exerts its effects by participating in the folate biosynthesis pathway. It acts as a precursor to folic acid, which is essential for the synthesis of nucleotides and amino acids. The molecular targets include enzymes involved in the folate pathway, such as dihydrofolate reductase. The compound’s role in this pathway is crucial for maintaining cellular function and DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Folic Acid: A vitamin that is essential for DNA synthesis and repair.
Methotrexate: An antifolate drug used in cancer therapy.
Pteroylglutamic Acid: Another intermediate in the folate biosynthesis pathway.
Uniqueness
4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid is unique due to its specific role as an intermediate in folate biosynthesis. Unlike folic acid, which is the end product, this compound is a precursor that is crucial for the synthesis of folic acid and its derivatives. Its unique structure allows it to participate in various chemical reactions, making it valuable for research and industrial applications .
Propriétés
Numéro CAS |
31419-62-2 |
|---|---|
Formule moléculaire |
C15H13N5O3 |
Poids moléculaire |
311.30 g/mol |
Nom IUPAC |
4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C15H13N5O3/c16-15-19-12-11(13(21)20-15)18-10(7-17-12)6-3-8-1-4-9(5-2-8)14(22)23/h1-2,4-5,7H,3,6H2,(H,22,23)(H3,16,17,19,20,21) |
Clé InChI |
NUPBAMWCGBOCGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


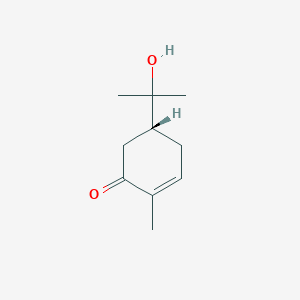

![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)
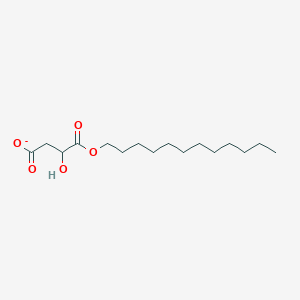
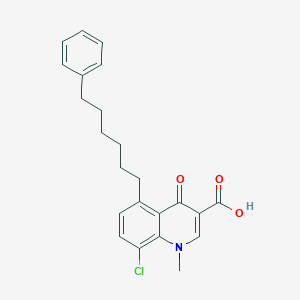


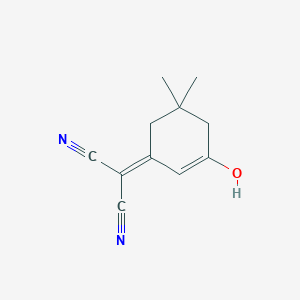
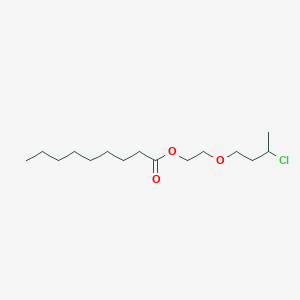
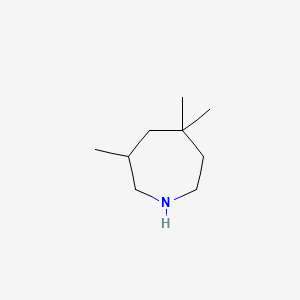
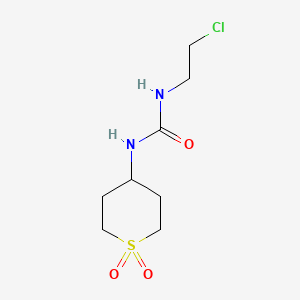
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
